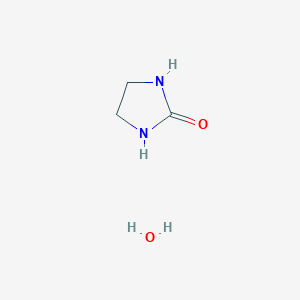

Ethylene urea hemihydrate

CAS No.:

Cat. No.: VC18484402

Molecular Formula: C3H8N2O2

Molecular Weight: 104.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H8N2O2 |

|---|---|

| Molecular Weight | 104.11 g/mol |

| IUPAC Name | imidazolidin-2-one;hydrate |

| Standard InChI | InChI=1S/C3H6N2O.H2O/c6-3-4-1-2-5-3;/h1-2H2,(H2,4,5,6);1H2 |

| Standard InChI Key | VYXGDNJISSXLEV-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC(=O)N1.O |

Introduction

Chemical and Structural Properties

Molecular Characteristics

Ethylene urea hemihydrate is characterized by the molecular formula C₃H₈N₂O₂, comprising a five-membered imidazolidinone ring with a hemihydrate component. Its IUPAC name, imidazolidin-2-one;hydrate, reflects this structure . The compound’s canonical SMILES representation (C1CNC(=O)N1.O) and InChIKey (VYXGDNJISSXLEV-UHFFFAOYSA-N) further delineate its atomic connectivity and stereochemistry .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 104.11 g/mol | |

| CAS Number | 121325-67-5 | |

| Solubility | Water-soluble | |

| Shelf Life (Crystalline) | 24 months | |

| Shelf Life (Aqueous) | 12 months |

The hemihydrate form enhances stability, making it preferable for long-term storage compared to anhydrous variants.

Structural Comparison with Related Compounds

Ethylene urea hemihydrate is structurally distinct from analogs such as N,N'-dimethylethyleneurea and ethyleneallophanoyl chloride. Unlike the former, which contains methyl groups that alter reactivity, the hemihydrate’s hydroxyl groups facilitate hydrogen bonding, critical for formaldehyde scavenging .

Synthesis and Production Methods

Conventional Synthesis Routes

The compound is typically synthesized via the reaction of ethylene urea with glyoxylic acid or its derivatives. This process yields novel esters with applications in textile permanent-press agents. For example, cyclic ethylene urea adducts are produced under controlled pH and temperature conditions, optimizing yield and purity.

Urothermal Synthesis in Materials Science

Recent studies demonstrate ethylene urea hemihydrate’s utility in urothermal synthesis, a method for constructing MOFs. Acting as both solvent and ligand, it coordinates with divalent metals (e.g., Zn²⁺, Cu²⁺) via carbonyl groups, while its decomposition product, ethylenediamine, integrates into MOF architectures . This approach has enabled the development of chiral MOFs with applications in enantioselective catalysis .

Industrial Applications

Textile Industry

Ethylene urea hemihydrate is pivotal in producing wrinkle-resistant fabrics. By binding to cellulose hydroxyl groups, it prevents interchain hydrogen bonding—the primary cause of wrinkling . This mechanism outperforms traditional softeners, offering permanent anti-creasing effects .

Formaldehyde Scavenging

In coatings and construction materials, the compound reduces free formaldehyde levels by up to 75% in resin systems (e.g., phenolic, melamine resins) . This scavenging capability is critical for meeting safety standards in consumer products.

Pharmaceutical Intermediates

The compound serves as a precursor for antibiotics such as mezlocillin and azlocillin. Its role in synthesizing β-lactam antibiotics underscores its importance in medicinal chemistry .

Environmental and Health Considerations

Toxicity Profile

While ethylene urea hemihydrate exhibits low mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats), moderate ecotoxicity to earthworms has been reported . Prolonged exposure in industrial settings necessitates protective measures to prevent respiratory or dermal irritation .

Environmental Persistence

Data on environmental fate remain limited, but its water solubility suggests potential mobility in aquatic systems . Regulatory frameworks in the EU and U.S. classify it as non-hazardous under standard handling conditions .

Future Directions in Research

Advanced Material Design

The urothermal synthesis of MOFs using ethylene urea hemihydrate opens avenues for porous materials in gas storage and catalysis. Future work may explore its role in synthesizing luminescent or conductive MOFs .

Sustainable Chemistry Initiatives

Efforts to optimize the compound’s synthesis for reduced energy consumption and waste generation align with green chemistry principles. Biodegradable derivatives are also under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume